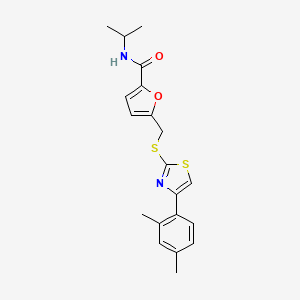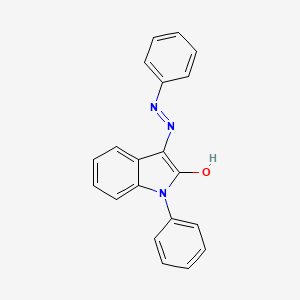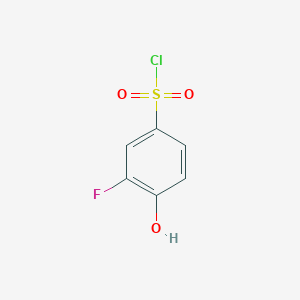![molecular formula C13H19Cl2N3O B2916583 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride CAS No. 1431964-51-0](/img/structure/B2916583.png)
2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride (2-EMPDC) is an organic compound that has recently been studied for its potential applications in scientific research. 2-EMPDC is a colorless crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 333.2 g/mol and its structure consists of a pyrazole ring, an ethyl group, and a methoxy group attached to an aniline moiety. 2-EMPDC has been studied for its potential applications as a ligand for metal complexes, as a fluorescent reporter, and as a potential therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Material Science Applications
Facile Synthesis Approaches : A study demonstrated a one-pot synthetic method for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, utilizing ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes. This method highlighted the use of a common organocatalyst, inexpensive starting materials, and short reaction times, producing the desired products in good to excellent yields. Additionally, two compounds from this synthesis exhibited potential as fluorescence probes in biological imaging due to their emission in the redshift region (Banoji et al., 2022).
Catalytic Activity and Polymerization : Research into Zn(II) chloride complexes involving N,N-bis(1H-pyrazolyl-1-methyl)aniline and its derivatives showed that these complexes have a distorted tetrahedral geometry and demonstrated catalytic activity in the polymerization of methyl methacrylate, resulting in polymers with higher molecular weight and narrow polydispersity indices (Kim et al., 2012).
Antimicrobial Activity
Antimicrobial and Antifungal Properties : A variety of pyrazolyl based anilines, synthesized via the described methods, demonstrated significant antibacterial and antifungal activity against tested microbial strains and dermatophyte fungi. This suggests their potential utility in developing new antimicrobial agents (Banoji et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds such as pralsetinib (blu-667) have been found to be potent and selective inhibitors of the ret (c-ret) protein . The RET protein is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
For instance, Pralsetinib (BLU-667) inhibits the RET protein, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
These pathways are involved in various cellular processes, including cell growth and differentiation .
Pharmacokinetics
It is soluble in dmso, indicating potential bioavailability .
Result of Action
Based on the potential inhibition of the ret protein, it could potentially disrupt cell growth and differentiation .
Action Environment
It is known to be stable at room temperature and should be stored at 4°c .
Propriétés
IUPAC Name |
2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.2ClH/c1-3-16-8-11(10(2)15-16)9-17-13-7-5-4-6-12(13)14;;/h4-8H,3,9,14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXGKJYTFBXIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)COC2=CC=CC=C2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2916502.png)
![N-(4-acetylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2916503.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2916504.png)
![5-ethyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916505.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2916506.png)
![3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916507.png)



![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2916516.png)
![2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2916522.png)
